tert-Butyl ((4aR,6R,8aS)-decahydroisoquinolin-6-yl)carbamate hydrochloride
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Overview
Description
Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a complex organic compound with a unique structure It contains a decahydroisoquinoline core, which is a bicyclic structure, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride typically involves multiple steps. One common route starts with the preparation of the decahydroisoquinoline core, which can be achieved through hydrogenation of isoquinoline derivatives. The tert-butyl carbamate group is then introduced via a carbamation reaction using tert-butyl chloroformate and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the decahydroisoquinoline core.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(4aR,6R,8aS)-octahydro-2H-1,4-benzoxazin-6-yl]carbamate
- Tert-butyl N-[(4aR,6R,8aS)-octahydro-2H-1,4-benzothiazin-6-yl]carbamate
Uniqueness
Tert-butyl rac-(4aR,6R,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is unique due to its specific decahydroisoquinoline core and the presence of the tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H27ClN2O2 |
---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl N-[(4aR,6R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12;/h10-12,15H,4-9H2,1-3H3,(H,16,17);1H/t10-,11-,12-;/m1./s1 |
InChI Key |
BZLRTNCGVATUAQ-AUYLJXNTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CNCC[C@@H]2C1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CNCCC2C1.Cl |
Origin of Product |
United States |
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